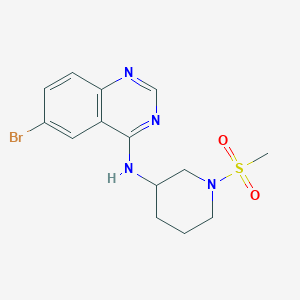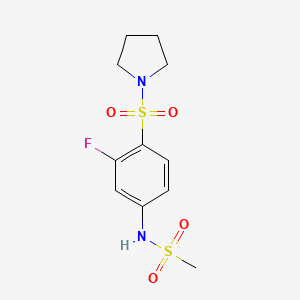
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several kinases and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the inhibition of several kinases. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and survival, which is crucial for the development and progression of cancer.
Biochemical and Physiological Effects:
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by blocking the activity of several kinases. It also has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine in lab experiments include its potency and specificity for several kinases. It has also shown promising results in preclinical studies, which make it a potential candidate for clinical trials. However, its limitations include its toxicity and potential side effects, which need to be carefully evaluated before it can be used in humans.
Zukünftige Richtungen
There are several future directions for the use of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine. One potential direction is the development of more potent and specific inhibitors of kinases. Another direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more studies are needed to evaluate its toxicity and potential side effects in humans.
Synthesemethoden
The synthesis of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves several steps. The first step is the reaction of 6-bromo-4-chloroquinazoline with 1-methylsulfonylpiperidine in the presence of a base to yield the intermediate 6-bromo-4-(1-methylsulfonylpiperidin-3-yl)quinazoline. The intermediate is then treated with ammonia in ethanol to give the final product, 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR2, which are known to be involved in the development and progression of cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2S/c1-22(20,21)19-6-2-3-11(8-19)18-14-12-7-10(15)4-5-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWDRZWDNQAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)